molecular formula C12H15FN2O2 B13698469 Methyl 5-Fluoro-2-(1-piperazinyl)benzoate

Methyl 5-Fluoro-2-(1-piperazinyl)benzoate

Cat. No.: B13698469
M. Wt: 238.26 g/mol
InChI Key: ZVEOBIGJNKXUIB-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-2-(1-piperazinyl)benzoate is an organic compound with the molecular formula C12H15FN2O2 It is a derivative of benzoic acid, featuring a fluorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-2-(1-piperazinyl)benzoate typically involves the esterification of 5-fluoro-2-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-2-(1-piperazinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Fluoro-2-(1-piperazinyl)benzoic acid.

    Reduction: 5-Fluoro-2-(1-piperazinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Fluoro-2-(1-piperazinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-2-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(1-piperazinyl)benzoate
  • Methyl 3-chloro-4-(1-piperazinyl)benzoate
  • Ethyl 4-(1-piperazinyl)benzoate

Uniqueness

Methyl 5-Fluoro-2-(1-piperazinyl)benzoate is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

methyl 5-fluoro-2-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)10-8-9(13)2-3-11(10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

ZVEOBIGJNKXUIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)N2CCNCC2

Origin of Product

United States

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